molecular formula C10H17N3O B7978081 4-(1-Methyl-1H-imidazol-2-yl)azepan-4-ol dihydrochloride

4-(1-Methyl-1H-imidazol-2-yl)azepan-4-ol dihydrochloride

Cat. No.: B7978081
M. Wt: 195.26 g/mol
InChI Key: RFNKIMFQHRULPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Methyl-1H-imidazol-2-yl)azepan-4-ol dihydrochloride is a chemical compound that features a unique structure combining an imidazole ring and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1H-imidazol-2-yl)azepan-4-ol dihydrochloride typically involves the formation of the imidazole ring followed by the introduction of the azepane moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-imidazol-2-yl)azepan-4-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative .

Scientific Research Applications

4-(1-Methyl-1H-imidazol-2-yl)azepan-4-ol dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-imidazol-2-yl)azepan-4-ol dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their function. The azepane ring can provide additional binding interactions, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Imidazol-1-yl)benzoic acid
  • 4-(1H-Imidazol-1-yl)benzaldehyde
  • 1-Methyl-1H-imidazole

Uniqueness

4-(1-Methyl-1H-imidazol-2-yl)azepan-4-ol dihydrochloride is unique due to the combination of the imidazole and azepane rings, which provides a distinct set of chemical and biological properties. This combination can result in enhanced binding affinity and specificity for certain molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-(1-methylimidazol-2-yl)azepan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-13-8-7-12-9(13)10(14)3-2-5-11-6-4-10/h7-8,11,14H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNKIMFQHRULPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2(CCCNCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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